

step-by-step synthesis protocol for 3-[(2-Benzthiazolyl)methoxy]aniline

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Compound of Interest

Compound Name: 3-[(2-Benzthiazolyl)methoxy]aniline

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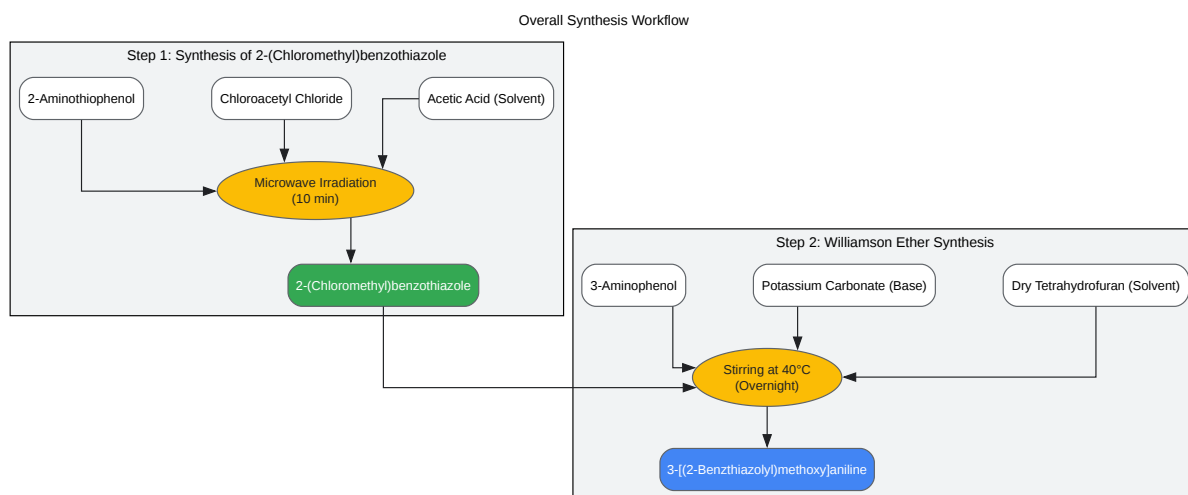
Synthesis Protocol for 3-[(2-Benzthiazolyl)methoxy]aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of **3-[(2-Benzthiazolyl)methoxy]aniline**. The synthesis is a two-step process commencing with the formation of a key intermediate, 2-(chloromethyl)benzothiazole, followed by a Williamson ether synthesis with 3-aminophenol.

Experimental Overview

The overall synthesis pathway is illustrated below. The initial step involves the cyclization of 2-aminothiophenol with chloroacetyl chloride to yield 2-(chloromethyl)benzothiazole. The subsequent step is the formation of the ether linkage between this intermediate and 3-aminophenol.



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Caption: Two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)benzothiazole

This protocol is adapted from a microwave-assisted synthesis method, which is efficient and high-yielding.

Materials:

- 2-Aminothiophenol
- Chloroacetyl chloride
- Glacial acetic acid
- 5 M Sodium hydroxide (NaOH) solution
- Chloroform (CHCl_3)
- Magnesium sulfate (MgSO_4)
- Petroleum ether
- Acetone

Equipment:

- Microwave reactor
- Round-bottom flask
- Dropping funnel
- Beakers
- Separatory funnel
- Rotary evaporator
- Column chromatography setup
- Standard laboratory glassware

Procedure:

- In a microwave reactor vessel, dissolve 2-aminothiophenol (1.0 g, 7.93 mmol) in glacial acetic acid (15 mL).

- Add chloroacetyl chloride (1.35 g, 11.9 mmol) dropwise to the solution.
- Irradiate the reaction mixture in a microwave reactor for 10 minutes at a power of 500 W.
- After cooling, pour the mixture onto crushed ice (100 g).
- Basify the solution with 5 M NaOH until it is alkaline.
- Extract the aqueous solution with chloroform (3 x 50 mL).
- Combine the organic layers, dry over anhydrous MgSO_4 , and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude residue by column chromatography on silica gel using a mixture of petroleum ether and acetone (10:1 v/v) as the eluent to obtain 2-(chloromethyl)benzothiazole as a yellow solid.

Step 2: Synthesis of 3-[(2-Benzthiazolyl)methoxy]aniline

This protocol is based on a general procedure for the Williamson ether synthesis involving 2-(chloromethyl)benzothiazole and substituted phenols.^[1]

Materials:

- 2-(Chloromethyl)benzothiazole (from Step 1)
- 3-Aminophenol
- Anhydrous potassium carbonate (K_2CO_3)
- Dry tetrahydrofuran (THF)
- Ethyl acetate
- Brine solution

Equipment:

- Round-bottom flask with a condenser
- Magnetic stirrer with a heating plate
- Standard laboratory glassware
- Rotary evaporator
- Column chromatography setup

Procedure:

- To a solution of 2-(chloromethyl)benzothiazole (0.5 g, 2.72 mmol) and 3-aminophenol (0.297 g, 2.72 mmol) in dry tetrahydrofuran (30 mL), add anhydrous potassium carbonate (0.380 g, 2.72 mmol).
- Stir the reaction mixture at 40°C overnight.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the inorganic base.
- Wash the solid residue with ethyl acetate.
- Combine the organic filtrates and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the final product, **3-[(2-Benzthiazolyl)methoxy]aniline**.

Data Presentation

The following table summarizes the key quantitative data for the intermediate and the expected data for the final product.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Physical State	Yield (%)	Melting Point (°C)	Analytical Data (Observed/Expected)
2-(Chloromethyl)benzothiazole	C ₈ H ₆ ClNS	183.66	Yellow Solid	87	89-90	¹ H NMR (CDCl ₃): δ 8.04-8.01 (m, 1H), 7.91-7.89 (m, 1H), 7.53-7.49 (m, 1H), 7.44-7.40 (m, 1H), 4.95 (s, 2H). MS (ESI): m/z = 183.9 [M+H] ⁺ . [1]
3-[(2-Benzthiazolyl)methoxy]aniline	C ₁₄ H ₁₂ N ₂ O	256.33	Solid	66-79 (Expected)	Not Reported	Expected ¹ H NMR: Peaks corresponding to the benzothiazole protons, the aniline ring protons, the methylene bridge protons (-O-CH ₂ -),

and the
amine
protons (-
NH₂).
Expected
MS: m/z =
257.3
[M+H]⁺.

Note: The yield for **3-[(2-Benzthiazolyl)methoxy]aniline** is an expected range based on similar reported reactions, as specific experimental data for this compound was not found in the searched literature.^[1]

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References

- 1. jyoungpharm.org [jyoungpharm.org]
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